2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide
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Overview
Description
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide is a synthetic organic compound characterized by the presence of a triazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The brominated triazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The final step involves the acylation of the triazole derivative with N-cyclohexylacetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The triazole ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Triazoles: Nucleophilic substitution reactions produce various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Medicine
Medicinally, the compound’s structure suggests potential applications in the development of drugs targeting specific enzymes or receptors. Its triazole ring is a common motif in many bioactive molecules, indicating possible therapeutic uses.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of explosives and propellants, given the presence of the nitro group.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The nitro and bromine substituents can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-nitro-1H-1,2,4-triazole: Shares the triazole core but lacks the acetamide and cyclohexyl groups.
3-nitro-1H-1,2,4-triazole: Similar structure without the bromine substituent.
N-cyclohexylacetamide: Contains the acetamide and cyclohexyl groups but lacks the triazole ring.
Uniqueness
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-cyclohexylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H14BrN5O3 |
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Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C10H14BrN5O3/c11-9-13-10(16(18)19)14-15(9)6-8(17)12-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,17) |
InChI Key |
HFBKBZJHSBMMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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